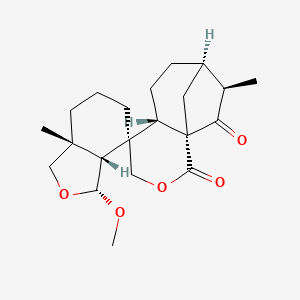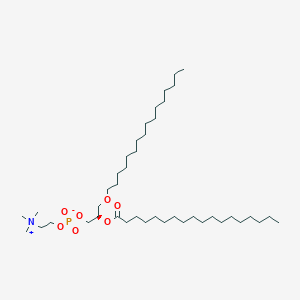
1-Hexadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hexadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine O-34:0 in which the alkyl and acyl groups at positions 1 and 2 are hexadecyl and octadecanoyl respectively. It is a phosphatidylcholine O-34:0 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from an octadecanoic acid.
PC(O-16:0/18:0), also known as PC(O-34:0) or gpcho(16:0/18:0), belongs to the class of organic compounds known as 1-alkyl, 2-acylglycero-3-phosphocholines. These are glycerophosphocholines that carry exactly one acyl chain attached to the glycerol moiety through an ester linkage at the O2-position, and one alkyl chain attached through an ether linkage at the O1-position. Thus, PC(O-16:0/18:0) is considered to be a glycerophosphocholine lipid molecule. PC(O-16:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PC(O-16:0/18:0) has been found throughout all human tissues, and has also been detected in multiple biofluids, such as saliva, urine, and blood. Within the cell, PC(O-16:0/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PC(O-16:0/18:0) can be biosynthesized from octadecanoic acid.
科学的研究の応用
Biochemical Studies
1-Hexadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine has been investigated in various biochemical studies. Söling et al. (1984) examined its impact on the secretion of amylase from guinea pig isolated parotid gland and exocrine pancreatic lobules, finding that it stimulated amylase release in both systems, similar to the effects produced by acetylcholine (Söling, Eibl, & Fest, 1984).
Physical Chemical Characteristics
Kramp et al. (1984) explored the physical chemical characteristics of this compound, particularly its critical micellar concentration. They found that at the concentrations typically used in biological studies, it is present as monomolecular species, which is significant for understanding its biological activities (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Interaction with Cell Receptors
Wykle et al. (1981) studied its role in stimulating the degranulation of rabbit platelets and human neutrophils, suggesting that it may activate cells through interaction with a stereospecific receptor (Wykle, Miller, Lewis, Schmitt, Smith, Surles, Piantadosi, & O’Flaherty, 1981).
Analysis Techniques
Several studies have focused on developing analysis techniques for this compound. Mita et al. (1989) measured it using reverse-phase high-performance liquid chromatography with fluorescent detection, providing a method to study its presence in biological samples (Mita, Yasueda, Hayakawa, & Shida, 1989). Additionally, Bossant et al. (1987) proposed a gas chromatographic method with electron-capture detection for its characterization and quantification (Bossant, Farinotti, Mencia-Huerta, Benveniste, & Mahuzier, 1987).
Chemical Synthesis
Agarwal et al. (1984) described the complete synthesis of various analogs of this compound, which are useful for studying the role of phospholipases in the capture and lyses of liposomes in vivo (Agarwal, Bali, & Gupta, 1984).
Biological Activity
Potent hypotensive activity was observed in a study by Masugi et al. (1982), indicating its potential role in regulating blood pressure (Masugi, Ogihara, Otsuka, Saeki, & Kumahara, 1982).
特性
製品名 |
1-Hexadecyl-2-octadecanoyl-sn-glycero-3-phosphocholine |
|---|---|
分子式 |
C42H86NO7P |
分子量 |
748.1 g/mol |
IUPAC名 |
[(2R)-3-hexadecoxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H86NO7P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-42(44)50-41(40-49-51(45,46)48-38-36-43(3,4)5)39-47-37-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h41H,6-40H2,1-5H3/t41-/m1/s1 |
InChIキー |
PXPSGTINXJQLBR-VQJSHJPSSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



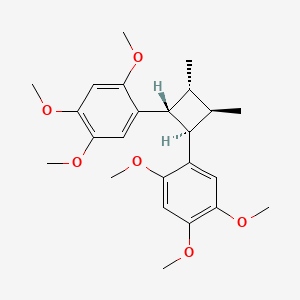
![2-(3,4-Dihydroxyphenyl)-5-hydroxy-8-(1-hydroxy-1-methyl-ethyl)-6-(3-methylbut-2-enyl)-2,3,8,9-tetrahydrofuro[2,3-h]chromen-4-one](/img/structure/B1245633.png)
![(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18,36-dimethyl-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-11,15-dione](/img/structure/B1245634.png)
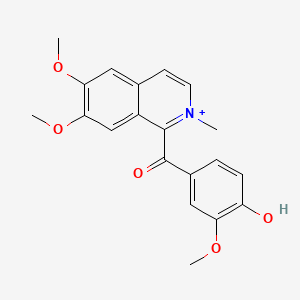
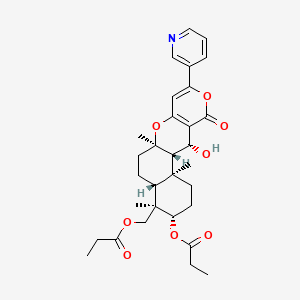
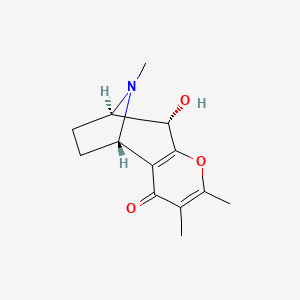
![(2Z,4Z)-N-[(Z)-3-[(4R,6S,7R,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]hepta-2,4-dienamide](/img/structure/B1245638.png)
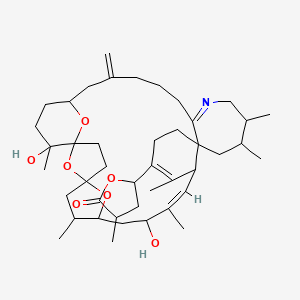
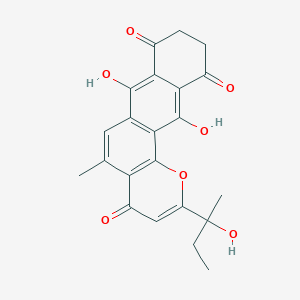
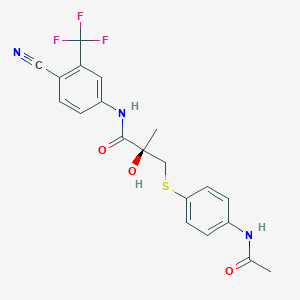
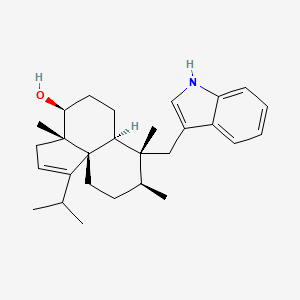
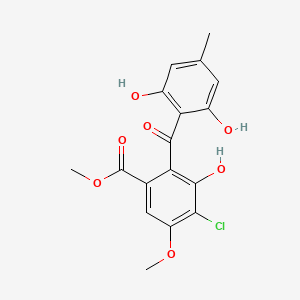
![(2R,4aS,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B1245650.png)
